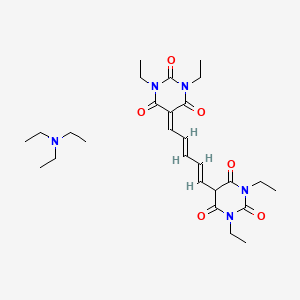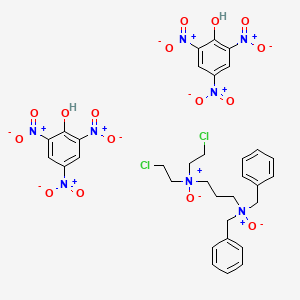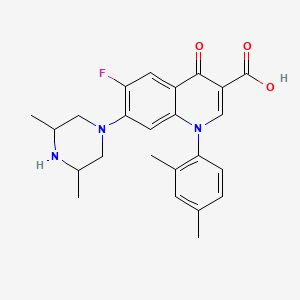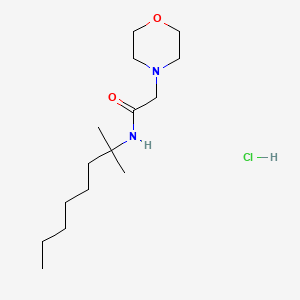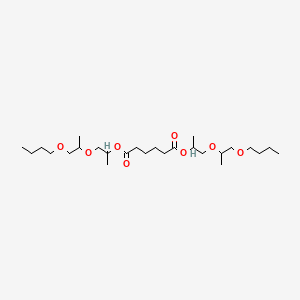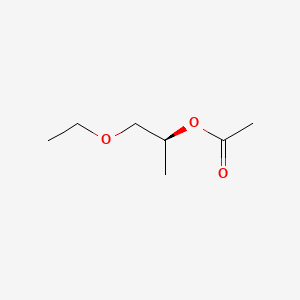
2-Acetoxy-1-ethoxypropane, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-1-ethoxypropane, (S)- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1-ethoxypropane, (S)- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Sulfuric acid or pyridine
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-1-ethoxypropane, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 1-ethoxy-2-propanol and acetic anhydride or acetyl chloride
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Distillation or recrystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxy-1-ethoxypropane, (S)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-ethoxy-2-propanol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent
Major Products Formed
Hydrolysis: 1-ethoxy-2-propanol and acetic acid
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Acetoxy-1-ethoxypropane, (S)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: In the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Acetoxy-1-ethoxypropane, (S)- involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, it acts as a substrate for esterases, which catalyze the cleavage of the ester bond to form 1-ethoxy-2-propanol and acetic acid. In oxidation reactions, it undergoes electron transfer processes facilitated by oxidizing agents to form ketones or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-2-propanol: A precursor in the synthesis of 2-Acetoxy-1-ethoxypropane, (S)-.
2-Acetoxy-1-ethoxypropane, ®-: The enantiomer of 2-Acetoxy-1-ethoxypropane, (S)- with similar chemical properties but different biological activities.
1-Ethoxy-2-propyl acetate: A structurally similar compound with different functional groups.
Uniqueness
2-Acetoxy-1-ethoxypropane, (S)- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
609847-68-9 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
[(2S)-1-ethoxypropan-2-yl] acetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
LIPRQQHINVWJCH-LURJTMIESA-N |
Isomerische SMILES |
CCOC[C@H](C)OC(=O)C |
Kanonische SMILES |
CCOCC(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


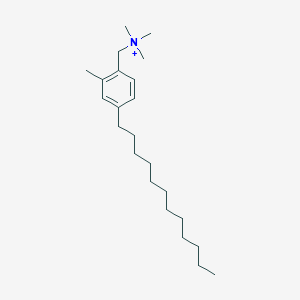
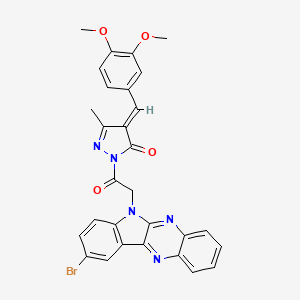
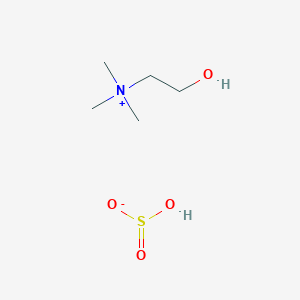
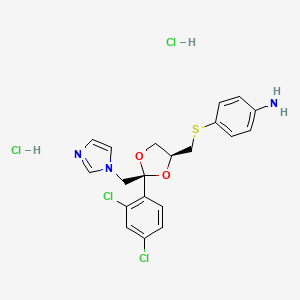
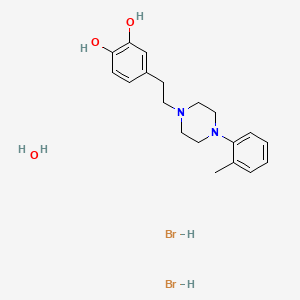
![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
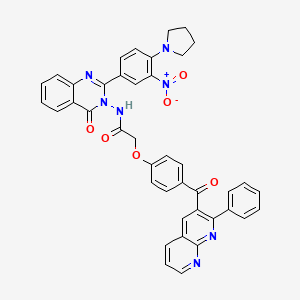
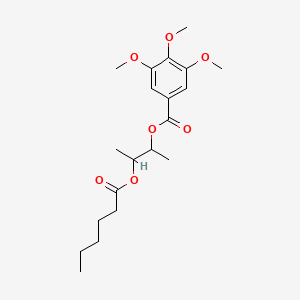
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)
